molecular formula C12H5F17O2 B3114636 (Perfluorononanoyl)acetone CAS No. 203201-14-3

(Perfluorononanoyl)acetone

Cat. No.: B3114636
CAS No.: 203201-14-3
M. Wt: 504.14 g/mol
InChI Key: LOPUACNVJXKLKA-UHFFFAOYSA-N
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Description

(Perfluorononanoyl)acetone is a synthetic compound known for its unique chemical structure and potential biological activities. It belongs to the class of perfluorinated compounds, which are characterized by the presence of fluorine atoms attached to a carbon backbone. These compounds are known for their stability and resistance to degradation, making them valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Perfluorononanoyl)acetone typically involves the reaction of perfluorononanoic acid with acetone under controlled conditions. One common method is the carboxylation of a fluorotelomer olefin mixture containing F(CF2)8CH=CH2, followed by the reaction with acetone . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

(Perfluorononanoyl)acetone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions include perfluorinated carboxylic acids, alcohols, and substituted derivatives, depending on the type of reaction and reagents used .

Scientific Research Applications

(Perfluorononanoyl)acetone has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various organic synthesis reactions due to its stability and reactivity.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of superhydrophobic coatings, corrosion-resistant materials, and other advanced materials

Comparison with Similar Compounds

Similar Compounds

  • Trifluoroacetic acid (TFA)
  • Perfluorooctanoic acid (PFOA)
  • Perfluorooctanesulfonic acid (PFOS)

Uniqueness

(Perfluorononanoyl)acetone is unique due to its specific structure, which combines the properties of perfluorinated compounds with the reactivity of acetone. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various applications. Its stability and resistance to degradation also set it apart from other similar compounds .

Properties

IUPAC Name

5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heptadecafluorododecane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5F17O2/c1-3(30)2-4(31)5(13,14)6(15,16)7(17,18)8(19,20)9(21,22)10(23,24)11(25,26)12(27,28)29/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPUACNVJXKLKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5F17O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20895672
Record name 5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heptadecafluorododecane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20895672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203201-14-3
Record name 5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heptadecafluorododecane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20895672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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